![molecular formula C20H20ClNO5S B569708 Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate CAS No. 1133419-00-7](/img/no-structure.png)

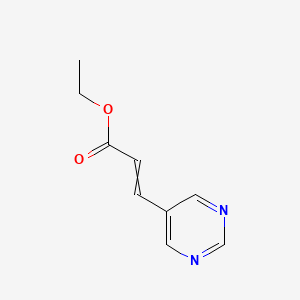

Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

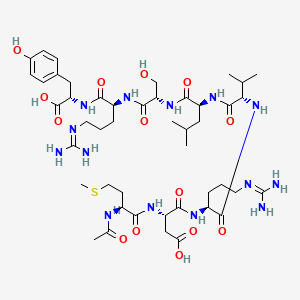

“Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate” is a chemical compound with the molecular formula C20H20ClNO5S . It’s used in proteomics research .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. This compound has a molecular weight of 421.89 . Other properties like melting point, boiling point, and solubility would depend on its specific molecular structure.Scientific Research Applications

Synthetic Approaches and Biological Implications

Synthetic Utilities of O-Phenylenediamines

This review highlights the synthetic approaches for benzimidazoles, quinoxalines, and benzo(1,5)diazepines, showing the versatility of o-phenylenediamines in forming complex heterocyclic compounds. Such synthetic methods may be relevant to the synthesis and potential applications of Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate, demonstrating the compound's significance in chemical synthesis and the exploration of its biological activities (M. Ibrahim, 2011).

Antioxidant Capacity Reaction Pathways

In the context of exploring the biological activities of heterocyclic compounds, the ABTS/PP decolorization assay review elaborates on the antioxidant capacity of compounds, including potential pathways and mechanisms. This is crucial for understanding the biological implications of compounds like this compound in mitigating oxidative stress and their potential therapeutic applications (I. Ilyasov et al., 2020).

Novel Material Applications

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research into modified natural polymers for clinical applications highlights the development of new materials through chemical modification, such as esterification. This review discusses the biocompatibility and potential uses of such materials in various clinical applications, providing insight into how this compound derivatives could be explored for similar purposes (D. Campoccia et al., 1998).

Environmental and Analytical Considerations

Review of Environmental Effects of Sunscreen Active Ingredients

The environmental impact of organic UV filters, including their detection in water sources and potential effects on aquatic ecosystems, is critically reviewed. This highlights the importance of assessing the environmental fate and behavior of chemical compounds, including this compound derivatives, to ensure ecological safety and sustainability (S. Schneider & H. Lim, 2019).

Mechanism of Action

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate involves the condensation of 2-aminobenzoic acid with ethyl acetoacetate, followed by cyclization and subsequent reaction with chloroacetyl chloride and tosyl chloride.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl acetoacetate", "chloroacetyl chloride", "tosyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(2-carboxyphenyl)-3-oxobutanoate", "Step 2: Cyclization of ethyl 2-(2-carboxyphenyl)-3-oxobutanoate with acetic anhydride and a catalyst such as sulfuric acid to form ethyl 7-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate", "Step 3: Reaction of ethyl 7-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate with chloroacetyl chloride and a base such as pyridine to form ethyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate", "Step 4: Reaction of ethyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate with tosyl chloride and a base such as triethylamine to form Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate" ] } | |

CAS No. |

1133419-00-7 |

Molecular Formula |

C20H20ClNO5S |

Molecular Weight |

421.892 |

IUPAC Name |

ethyl 7-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate |

InChI |

InChI=1S/C20H20ClNO5S/c1-3-27-20(24)16-10-11-22(18-9-6-14(21)12-17(18)19(16)23)28(25,26)15-7-4-13(2)5-8-15/h4-9,12,16H,3,10-11H2,1-2H3 |

InChI Key |

JCSQLIDJOVIORL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(C2=C(C1=O)C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |

Synonyms |

7-Chloro-4-(ethoxycarbonyl)-5-oxo-N-(p-tolylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine; 7-Chloro-2,3,4,5-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5-oxo-1H-1-benzazepine-4-carboxylic Acid Ethyl Ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)

![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)

![FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE](/img/structure/B569644.png)

![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)